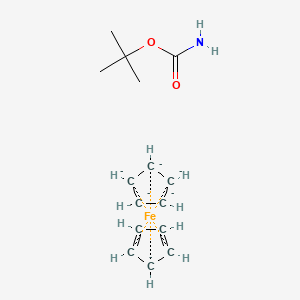
Tert-butyl carbamate;cyclopenta-1,3-diene;cyclopentane;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl carbamate;cyclopenta-1,3-diene;cyclopentane;iron is a complex compound that combines several distinct chemical entities Tert-butyl carbamate is a carbamate ester, cyclopenta-1,3-diene is a conjugated diene, cyclopentane is a saturated hydrocarbon, and iron is a transition metal
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl carbamate typically involves the reaction of tert-butyl alcohol with phosgene or its derivatives in the presence of a base . Cyclopenta-1,3-diene can be synthesized through the dehydrogenation of cyclopentane or by the Diels-Alder reaction involving cyclopentadiene . Cyclopentane is usually obtained through the hydrogenation of cyclopentene or by cracking cyclohexane . Iron is commonly sourced from iron ores through reduction processes in blast furnaces.
Industrial Production Methods
Industrial production of these components involves large-scale chemical processes. Tert-butyl carbamate is produced using continuous flow reactors to ensure high yield and purity . Cyclopenta-1,3-diene is produced via catalytic dehydrogenation of cyclopentane in the presence of metal catalysts . Cyclopentane is produced through catalytic hydrogenation processes . Iron is extracted from its ores using blast furnaces and refined through various metallurgical processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Cyclopenta-1,3-diene can undergo oxidation to form cyclopentadienone.
Reduction: Tert-butyl carbamate can be reduced to tert-butylamine.
Substitution: Cyclopentane can undergo halogenation reactions to form halocyclopentanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used for the reduction of tert-butyl carbamate.
Substitution: Halogenation reactions often use halogens like chlorine or bromine in the presence of light or heat.
Major Products
Oxidation: Cyclopentadienone from cyclopenta-1,3-diene.
Reduction: Tert-butylamine from tert-butyl carbamate.
Substitution: Halocyclopentanes from cyclopentane.
Scientific Research Applications
Tert-butyl carbamate;cyclopenta-1,3-diene;cyclopentane;iron has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of this compound depends on its individual components:
Tert-butyl carbamate: Acts as a protecting group for amines in peptide synthesis, preventing unwanted reactions during the synthesis process.
Cyclopenta-1,3-diene: Participates in Diels-Alder reactions, forming cyclohexene derivatives.
Cyclopentane: Undergoes substitution reactions, forming various substituted cyclopentanes.
Iron: Functions as a catalyst in various chemical reactions, facilitating electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: Similar to cyclopentane but with a six-membered ring.
Cyclohexadiene: Similar to cyclopenta-1,3-diene but with a six-membered ring and two double bonds.
Ethyl carbamate: Similar to tert-butyl carbamate but with an ethyl group instead of a tert-butyl group.
Uniqueness
Tert-butyl carbamate: Unique due to its bulky tert-butyl group, providing steric hindrance and stability.
Cyclopenta-1,3-diene: Unique due to its conjugated diene system, making it highly reactive in Diels-Alder reactions.
Cyclopentane: Unique due to its saturated nature, making it less reactive than its unsaturated counterparts.
Properties
Molecular Formula |
C15H21FeNO2-6 |
|---|---|
Molecular Weight |
303.18 g/mol |
IUPAC Name |
tert-butyl carbamate;cyclopenta-1,3-diene;cyclopentane;iron |
InChI |
InChI=1S/C5H11NO2.2C5H5.Fe/c1-5(2,3)8-4(6)7;2*1-2-4-5-3-1;/h1-3H3,(H2,6,7);2*1-5H;/q;-5;-1; |
InChI Key |
IZTSNUSPYXINJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N.[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


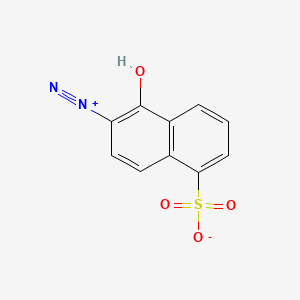
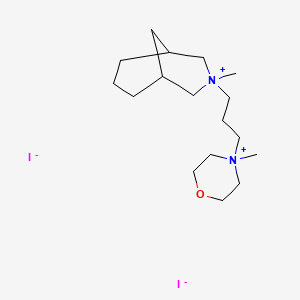
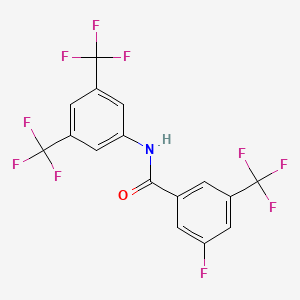

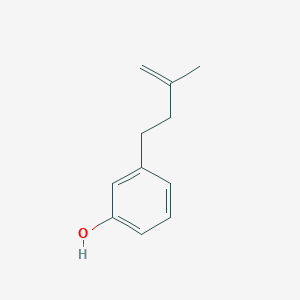
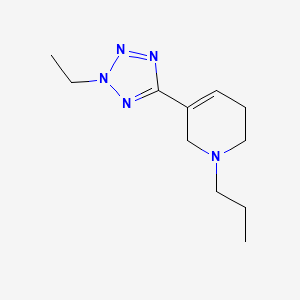
![5-[N-(1-benzylpiperidin-4-yl)-C-methylcarbonimidoyl]-6-hydroxy-1H-pyrimidine-2,4-dione](/img/structure/B13779675.png)
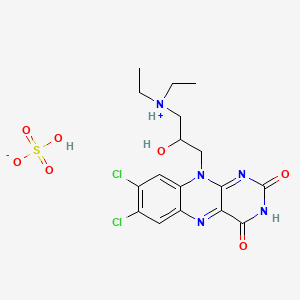
![Hexabutyl 2,2',2''-[(butylstannylidyne)tris(thio)]trisuccinate](/img/structure/B13779688.png)
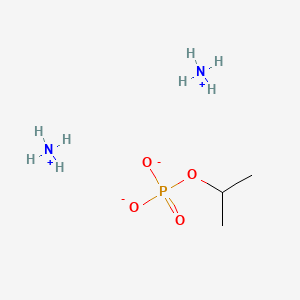
![2-Methylthieno[2,3-c]pyridin-4-ol](/img/structure/B13779708.png)
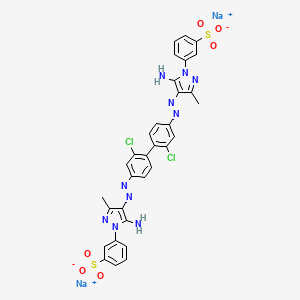
![6-[diethyl(2-phenothiazin-10-ylethyl)azaniumyl]hexyl-diethyl-(2-phenothiazin-10-ylethyl)azanium;dibromide](/img/structure/B13779716.png)
![4-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13779729.png)
